molecular formula C8H13N3 B3302283 N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine CAS No. 915925-17-6

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine

Cat. No.: B3302283
CAS No.: 915925-17-6
M. Wt: 151.21 g/mol
InChI Key: UREQTTWCQRGANM-UHFFFAOYSA-N
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Description

“N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine” is a chemical compound with the molecular formula C8H13N3 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string Cn1ccnc1CN . This indicates that the molecule contains an imidazole ring (n1ccnc1) with a methyl group © attached to one nitrogen atom and a cyclopropanamine group (CN) attached to the other nitrogen atom.

Scientific Research Applications

1. CNS Applications and LSD1 Inhibition

N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine and its derivatives show potential in the treatment of CNS disorders due to their inhibition of Lysine-specific demethylase 1 (LSD1). LSD1 plays a critical role in DNA packaging and gene expression, influencing conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. Inhibitors of LSD1, including cyclopropanamine compounds, are being explored for their therapeutic benefits in these areas (B. Blass, 2016).

2. Histamine H3 Receptor Agonism

Research into cyclopropane-based conformational restriction of histamine, including compounds like this compound, has led to the development of selective agonists for the histamine H3 receptor. These compounds, such as (1S,2S)-Cyclopropylhistamine, demonstrate significant binding affinity and agonist effects on the receptor, contributing to the understanding of histamine-mediated biological processes (Yuji Kazuta et al., 2003).

3. Synthesis and Structural Analysis

The synthesis and structural characterization of this compound derivatives contribute significantly to medicinal chemistry. Studies focusing on the synthesis of various isomers and understanding their structural properties, including crystallography, have been instrumental in developing new pharmacologically active compounds (Christian Sellier et al., 1992).

4. Conformational Studies for Drug Development

Conformational studies using the cyclopropane ring have been employed to enhance the activity of biologically active compounds. Derivatives of this compound have been explored for their conformationally restricted analogues, improving specificity and potency in drug targets (Yuji Kazuta et al., 2002).

5. Supramolecular Chemistry Applications

Supramolecular studies involving this compound derivatives have been conducted to understand their interaction with other molecular entities. These studies are crucial in designing novel materials and understanding biological processes at the molecular level (K. Kano et al., 2012).

Future Directions

The future directions for research on “N-[(1-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and potential applications in medicine and other fields. Given the wide range of biological activities exhibited by imidazole derivatives , these compounds may have significant potential for the development of new drugs.

Properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-5-4-9-8(11)6-10-7-2-3-7/h4-5,7,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREQTTWCQRGANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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